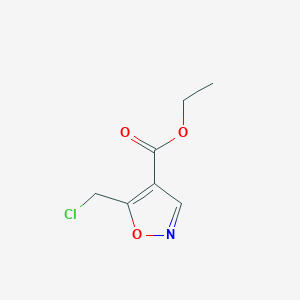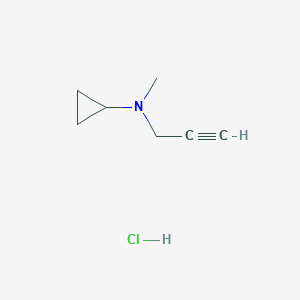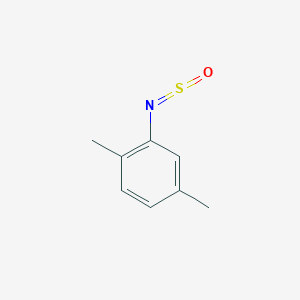![molecular formula C8H12ClNO3 B1430833 Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1984136-54-0](/img/structure/B1430833.png)
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Overview
Description
“Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H12ClNO3 . It is related to “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate”, which has a CAS Number of 21987-33-7 .
Synthesis Analysis
The synthesis of related compounds often involves the Diels-Alder reaction. For instance, the synthesis of “1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester” involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .
Molecular Structure Analysis
The molecular structure of “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” is represented by the InChI code 1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 .
Chemical Reactions Analysis
The Diels-Alder reaction is a common chemical reaction involved in the synthesis of these types of compounds . For example, the synthesis of “4,4-dialkyl-2-butenolides” involves a reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Physical And Chemical Properties Analysis
The molecular weight of “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” is 154.17 . The molecular weight of “Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is 205.64 .
Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. A simple and efficient method for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester is described . The first step is a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .
Intermediate in Synthesis of 4,4-dialkyl-2-butenolides
The compound serves as an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides . This process is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Base-Induced Opening of Oxygen Bridge
The base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .
Synthesis of Sugars and C-Nucleosides
These systems have also acquired increasing importance as starting materials (“naked sugars”) for the synthesis of numerous sugars, C-nucleosides, etc .
Radical-Induced Alkene Polymerizations
2-Methylidene-7-oxanorbornane 2, a derivative of the compound, has been used in radical-induced alkene polymerizations .
Bioactive Compounds and Herbicides
7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive, for instance, as herbicides .
Future Directions
7-Oxabicyclo[2.2.1]heptane derivatives are important intermediates in organic chemistry and have been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products . They have also acquired increasing importance as starting materials for the synthesis of numerous sugars, C-nucleosides, etc . Therefore, the study and synthesis of these types of compounds, including “Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride”, have potential for future research and applications.
Mechanism of Action
The synthesis of such compounds often involves the Diels-Alder reaction, a type of [4+2] cycloaddition reaction . This reaction is highly regioselective and has been used in the stereoselective syntheses of a number of natural products .
As for the environmental factors, these compounds are generally sensitive to moisture . Therefore, they should be stored away from water or moisture to maintain their stability .
properties
IUPAC Name |
methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h2-7H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDDFYZIIJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(C1N)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)




![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)





